

CAS number and IUPAC name for Oxolane-3,4-dione

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Compound of Interest

Compound Name: Oxolane-3,4-dione

Cat. No.: B15489218

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An In-depth Technical Guide to **Oxolane-3,4-dione**

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of **Oxolane-3,4-dione**, a heterocyclic organic compound. Due to the limited availability of direct experimental data for this specific molecule in public databases and scientific literature, this guide combines theoretical chemical principles with data from related compounds to offer a thorough profile.

Chemical Identity

Extensive searches in chemical databases, including PubChem and CAS Common Chemistry, did not yield a specific CAS Registry Number for **Oxolane-3,4-dione**. This suggests that it is not a commercially available or widely studied compound.

Based on the structure, the systematic IUPAC name is Tetrahydrofuran-3,4-dione.

| Identifier | Value |
|-----------------------|--|
| Common Name | Oxolane-3,4-dione |
| Systematic IUPAC Name | Tetrahydrofuran-3,4-dione |
| CAS Registry Number | Not found |
| Molecular Formula | C ₄ H ₄ O ₃ |
| Molecular Weight | 100.07 g/mol |
| Canonical SMILES | O=C1C(=O)OCC1 |

Physicochemical Properties (Theoretical)

Direct experimental data on the physicochemical properties of **Oxolane-3,4-dione** are not available. The following table presents estimated properties based on its structure as an α -diketone within a five-membered heterocyclic ring.

| Property | Predicted Value/Comment |
|----------------|--|
| Physical State | Likely a liquid or low-melting solid at room temperature. |
| Boiling Point | Estimated to be higher than tetrahydrofuran (66 °C) due to increased polarity and molecular weight. |
| Melting Point | Dependent on crystal lattice packing; difficult to predict without experimental data. |
| Solubility | Expected to be soluble in polar organic solvents. Miscibility with water is likely high due to the presence of three oxygen atoms capable of hydrogen bonding. |
| Appearance | Pure α -diketones are often yellow-colored. |
| Stability | May be susceptible to hydration of the diketone and rearrangement reactions. Should be stored under inert atmosphere and protected from light. |

Proposed Synthetic Pathway

While no specific experimental protocol for the synthesis of **Oxolane-3,4-dione** has been found in the reviewed literature, a plausible synthetic route can be proposed starting from a readily available precursor, 3,4-dihydroxy-tetrahydrofuran. The key transformation would be the oxidation of the vicinal diol to the corresponding α -diketone.

Experimental Protocol (Theoretical)

Reaction: Oxidation of 3,4-dihydroxy-tetrahydrofuran to Tetrahydrofuran-3,4-dione.

Reagents and Materials:

- 3,4-dihydroxy-tetrahydrofuran (cis/trans mixture)
- Dess-Martin Periodinane (DMP)
- Dichloromethane (DCM), anhydrous
- Sodium bicarbonate, saturated aqueous solution
- Sodium thiosulfate, saturated aqueous solution
- Magnesium sulfate, anhydrous
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography
- Eluent (e.g., ethyl acetate/hexanes mixture)

Procedure:

- To a solution of 3,4-dihydroxy-tetrahydrofuran (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add Dess-Martin Periodinane (1.1 eq) portion-wise at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
- Stir the biphasic mixture vigorously for 15-20 minutes until the solid dissolves.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Extract the aqueous layer with DCM (2 x 20 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
- Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, **Oxolane-3,4-dione**.

Note: This is a theoretical protocol and would require optimization and experimental validation.

Chemical Reactivity and Potential Signaling Pathways

Oxolane-3,4-dione, as an α -diketone, is expected to exhibit reactivity characteristic of this functional group. The proximity of the two carbonyl groups influences their electrophilicity and allows for unique chemical transformations.

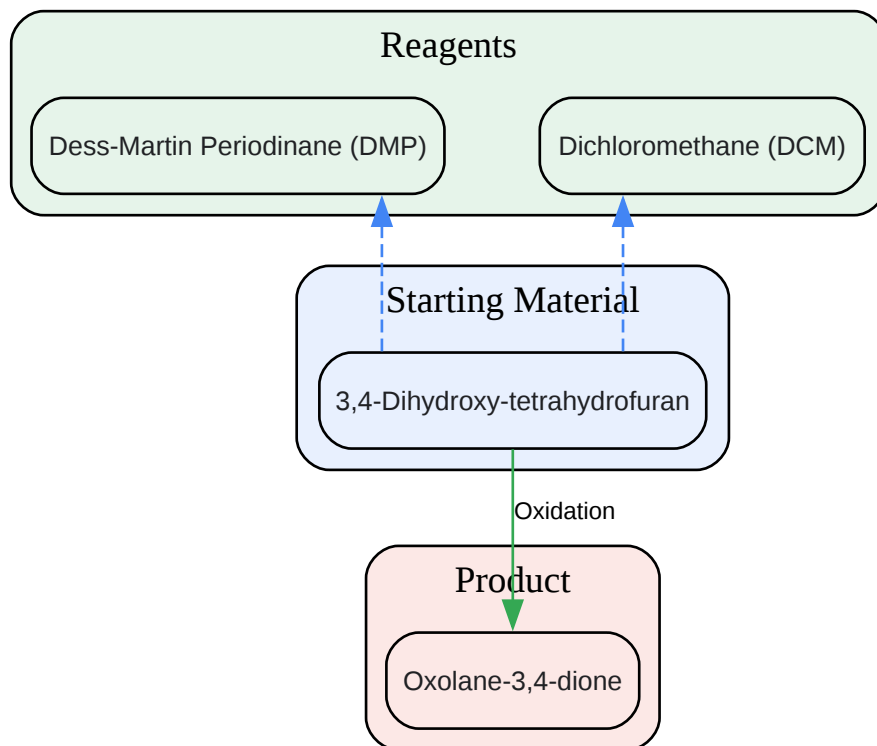
- **Nucleophilic Addition:** The carbonyl carbons are electrophilic and susceptible to attack by nucleophiles.

- **Rearrangement Reactions:** Under certain conditions (e.g., basic), α -diketones can undergo benzilic acid-type rearrangements.
- **Condensation Reactions:** It can react with amines and other bifunctional nucleophiles to form heterocyclic systems.
- **Enolization:** The presence of α -protons allows for enolization, which can be a key step in its reactivity.

Given its structure, **Oxolane-3,4-dione** could potentially interact with biological systems. The electrophilic nature of the diketone could allow it to react with nucleophilic residues in proteins, such as cysteine or lysine. This could lead to the modulation of protein function and signaling pathways. However, without experimental data, any discussion of its role in specific signaling pathways remains speculative.

Visualizations

Proposed Synthetic Pathway for Oxolane-3,4-dione



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Caption: Proposed synthesis of **Oxolane-3,4-dione** via oxidation.

Conclusion

Oxolane-3,4-dione represents a theoretically interesting but experimentally uncharacterized molecule. This guide provides a foundational understanding based on established chemical principles and data from analogous structures. Further research is necessary to elucidate its synthesis, properties, and potential applications in drug development and other scientific fields. The proposed synthetic pathway offers a starting point for researchers interested in exploring this novel compound.

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